Cas no 139756-16-4 (1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid)

1-Ethyl-3-propyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 1-ethyl-3-propyl substitution pattern on the pyrazole ring, which may influence its reactivity and binding properties. The carboxylic acid functional group enhances its versatility as an intermediate for further derivatization, such as amide or ester formation. This compound is of interest due to its potential role in the synthesis of biologically active molecules, including enzyme inhibitors or receptor modulators. Its well-defined molecular framework makes it suitable for structure-activity relationship (SAR) studies in medicinal chemistry. The product is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and consistency.
1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid structure
139756-16-4 structure
Product Name:1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid
CAS No:139756-16-4
MF:C9H14N2O2
MW:182.219662189484
CID:3726045
PubChem ID:21250673
Update Time:2025-10-29

1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-5-carboxylic acid, 1-ethyl-3-propyl-
    • 1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid
    • SCHEMBL1017
    • AKOS006291269
    • EN300-1616877
    • CS-0289297
    • 139756-16-4
    • Inchi: 1S/C9H14N2O2/c1-3-5-7-6-8(9(12)13)11(4-2)10-7/h6H,3-5H2,1-2H3,(H,12,13)
    • InChI Key: HORBPYZYFLNYRF-UHFFFAOYSA-N
    • SMILES: N1(CC)C(C(O)=O)=CC(CCC)=N1

Computed Properties

  • Exact Mass: 182.105527694Da
  • Monoisotopic Mass: 182.105527694Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 55.1Ų

1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid Pricemore >>

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Additional information on 1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid

Comprehensive Overview of 1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid (CAS No. 139756-16-4): Properties, Applications, and Industry Insights

1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid (CAS No. 139756-16-4) is a specialized organic compound belonging to the pyrazole carboxylic acid family. This heterocyclic molecule features a pyrazole core substituted with ethyl and propyl groups at the 1- and 3-positions, respectively, along with a carboxylic acid functional group at the 5-position. Its unique structural configuration contributes to its versatile chemical properties, making it valuable in pharmaceutical research, agrochemical development, and material science applications.

The growing interest in heterocyclic compounds like 1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid stems from their role as bioactive intermediates in drug discovery. Recent studies highlight its potential as a building block for kinase inhibitors and anti-inflammatory agents, aligning with the pharmaceutical industry's focus on targeted therapies. Researchers are particularly intrigued by its molecular interactions with biological targets, a topic frequently searched in academic databases and AI-driven literature reviews.

From a synthetic chemistry perspective, this compound demonstrates notable reactivity patterns due to its electron-rich pyrazole ring and carboxylic acid moiety. These characteristics enable diverse derivatization pathways, allowing for the creation of novel compounds with tailored properties. Industry professionals often search for information about its synthesis optimization and purification methods, reflecting the compound's importance in process chemistry.

In material science applications, 1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid has shown promise as a ligand precursor for metal-organic frameworks (MOFs). This aligns with current trends in sustainable technology development, where researchers investigate coordination chemistry solutions for gas storage and catalysis. The compound's structural versatility makes it particularly interesting for designing functional materials with specific pore architectures.

Analytical characterization of 139756-16-4 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm its molecular structure and purity, critical parameters for research applications. Recent improvements in analytical instrumentation have enhanced the precision of such characterizations, a subject of frequent queries in scientific forums and search engines.

The compound's physicochemical properties, including solubility profiles and thermal stability, make it suitable for various formulation strategies. These characteristics are particularly relevant to pharmaceutical scientists exploring drug delivery systems and formulation chemists developing specialty chemicals. Current discussions in professional networks often focus on optimizing these properties through molecular modification techniques.

Regulatory aspects of 1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid comply with standard chemical safety protocols, with proper handling procedures documented in material safety data sheets (MSDS). The compound's environmental fate and biodegradation pathways represent active research areas, reflecting the chemical industry's growing emphasis on green chemistry principles and sustainable practices.

Market trends indicate steady demand for 139756-16-4 among research institutions and specialty chemical manufacturers. Procurement specialists frequently search for information about supply chain stability and technical specifications, underscoring the compound's commercial importance. Recent advancements in chemical synthesis automation have improved production efficiency while maintaining high purity standards.

Future research directions for this compound may explore its potential in catalytic applications or as a template for molecular recognition systems. The scientific community continues to investigate novel structure-activity relationships involving the pyrazole scaffold, with particular interest in its hydrogen bonding capabilities and conformational flexibility. These investigations align with broader trends in molecular design and computational chemistry applications.

For researchers working with 1-ethyl-3-propyl-1H-pyrazole-5-carboxylic acid, proper storage conditions and handling protocols ensure material integrity and experimental reproducibility. Technical discussions often focus on best practices for long-term stability and quality control measures, topics that generate significant engagement in professional chemistry communities and search queries.

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